Angeloyl-(+)-gomisin K3
Description
Angeloyl-(+)-gomisin K3 (C₂₈H₃₆O₇, molecular weight: 484.58 g/mol) is a dibenzocyclooctadiene lignan predominantly isolated from Schisandra species, notably Schisandra chinensis and Schisandra rubriflora . Structurally, it features a bicyclic core with an angeloyl (α,β-unsaturated acyl) group at the C-7 position and a methyl group at C-8, distinguishing it from other lignans in the gomisin family (Figure 1) . Its stereochemistry (+)-form is critical for bioactivity, as evidenced by studies on enantiomer-specific interactions .
Properties
IUPAC Name |
(4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) 2-methylbut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O7/c1-10-15(2)28(29)35-27-23-19(14-21(31-6)25(27)33-8)12-17(4)16(3)11-18-13-20(30-5)24(32-7)26(34-9)22(18)23/h10,13-14,16-17H,11-12H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAHZJYWMDAZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethanol Extraction and Ethyl Acetate Partitioning
The aerial parts are macerated in 95% ethanol under reflux, yielding a crude extract concentrated under reduced pressure. This extract is suspended in water and sequentially partitioned with ethyl acetate (EtOAc) to isolate medium-polarity compounds. The EtOAc layer, rich in lignans, is evaporated to dryness for further fractionation.
Chromatographic Fractionation
Silica Gel Column Chromatography
The EtOAc extract is fractionated using silica gel column chromatography with gradient elution (chloroform:acetone, 9:1 to 1:1). This step separates lignans based on polarity, with this compound eluting in intermediate fractions. Fractions are monitored via TLC and pooled based on similar chromatographic profiles.
Sephadex LH-20 Gel Filtration
Further purification employs Sephadex LH-20 gel filtration with methanol as the mobile phase. This size-exclusion chromatography step removes polymeric impurities and enhances lignan purity. Active fractions are collected and analyzed via HPLC-DAD to assess compound homogeneity.
Semi-Preparative HPLC Purification
Final purification utilizes semi-preparative HPLC with a C18 column (250 × 10 mm, 5 μm) and isocratic elution (65–75% methanol in water). This compound elutes at 8.37 minutes under UV detection at 215 nm, achieving >95% purity.
Table 1: HPLC Parameters for this compound Purification
| Parameter | Specification |
|---|---|
| Column | C18 (250 × 10 mm, 5 μm) |
| Mobile Phase | 70% Methanol in H₂O |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 215 nm |
| Retention Time | 8.37 min |
Structural Elucidation
High-Resolution Mass Spectrometry (HR-ESI-MS)
HR-ESI-MS analysis confirms the molecular formula as C₂₈H₃₆O₇, with a [M−H]⁻ ion at m/z 485.2532 (calcd. 485.2539). Key fragments include m/z 353.1384 (loss of angeloyl group) and m/z 137.0597 (retro-Diels-Alder cleavage).
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D- and 2D-NMR spectra (¹H, ¹³C, COSY, HMBC) resolve the dibenzocyclooctadiene skeleton and substituents:
Table 2: Key NMR Assignments for this compound
| Position | δH (ppm) | δC (ppm) | HMBC Correlations |
|---|---|---|---|
| 1 | - | 154.1 | C-2, C-6, C-9 |
| 7 | 2.28 (m) | 41.7 | C-8, C-9, C-18 |
| 8 | 1.91 (m) | 34.7 | C-7, C-17, C-18 |
| 17 | 0.77 (d) | 13.0 | C-7, C-8 |
| 18 | 0.98 (d) | 21.8 | C-7, C-8 |
| Angeloyl | 5.92 (m) | 167.3 | C-3′, C-4′, C-5′ |
The angeloyl moiety (δC 167.3) is esterified at C-12, confirmed by HMBC correlations between H-3′ (δH 5.92) and C-12 (δC 152.5).
Optical Rotation and Stereochemical Configuration
This compound exhibits a specific optical rotation of [α]D¹⁹.⁵ = +16.5° (c = 0.12, MeOH), confirming its R-biphenyl configuration. Comparative analysis with (−)-gomisin K3 ([α]D = −16.5°) underscores enantiomeric differences arising from biphenyl axial chirality.
Yield and Purity Assessment
The typical yield from 1 kg of dried aerial parts is 4–5 mg of this compound. Purity is validated via HPLC-DAD (λ = 215 nm), showing a single peak with 95–98% homogeneity. Residual solvents are quantified using GC-MS, adhering to ICH guidelines.
Challenges and Methodological Optimizations
Solvent Selection for Extraction
Ethanol outperforms methanol in extracting heat-sensitive lignans without inducing epimerization. Aqueous ethanol (70–80%) balances extraction efficiency and compound stability.
Avoiding Epimerization During Purification
Neutral pH conditions and low-temperature evaporation (≤40°C) prevent racemization of the biphenyl moiety. Storage at −20°C in amber vials minimizes photodegradation.
Comparative Analysis with Related Lignans
This compound shares a core structure with gomisin K3 but differs in esterification at C-12. Unlike benzoylated analogs, its angeloyl group enhances lipophilicity (logP = 3.72), influencing bioavailability .
Chemical Reactions Analysis
Types of Reactions
Angeloyl-(+)-gomisin K3 can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxy group substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers.
Scientific Research Applications
Anticancer Properties
Numerous studies have investigated the anticancer effects of lignans from Schisandra chinensis, including Angeloyl-(+)-gomisin K3. Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, gomisin N, a related lignan, has demonstrated significant anti-proliferative effects on HepG2 liver cancer cells, suggesting that this compound may exhibit similar properties due to structural similarities .
Anti-inflammatory Effects
This compound has been associated with anti-inflammatory properties. Research on related compounds indicates that lignans can inhibit inflammatory cytokines, potentially making them useful in treating conditions characterized by chronic inflammation .
Neuroprotective Effects
Emerging studies suggest that lignans from Schisandra chinensis may offer neuroprotective benefits. The antioxidant properties of these compounds could protect neural cells from oxidative stress, which is implicated in neurodegenerative diseases .
Industrial Applications
In addition to its potential therapeutic uses, this compound may have applications in the development of new materials or specialty chemicals within industrial settings. Its unique chemical structure allows for modifications that could lead to novel compounds with desirable properties for various applications.
Summary of Research Findings
The following table summarizes key findings from various studies on this compound and related lignans:
Mechanism of Action
The mechanism of action of Angeloyl-(+)-gomisin K3 involves its interaction with specific molecular targets. The methoxy groups and the ester functional group play a crucial role in its binding to enzymes or receptors. The tricyclic core provides structural rigidity, which is essential for its biological activity.
Comparison with Similar Compounds
Key Bioactivities :
- Antiproliferative Effects : Demonstrated cytotoxicity in cancer cell lines, though less potent than structurally related compounds like gomisin N or schisandrin C .
- Enzyme Modulation : Interacts with cytochrome P450 enzymes, influencing drug metabolism pathways .
Comparative Analysis with Structurally Similar Lignans
Structural Analogues and Substituent Effects
Angeloyl-(+)-gomisin K3 belongs to the dibenzocyclooctadiene lignan family, which includes compounds differentiated by acyl groups (angeloyl, tigloyl, benzoyl) and stereochemistry. Below is a comparative analysis:
Functional Comparisons
Antioxidant Activity
Antiproliferative Mechanisms
- This compound : Inhibits LoVo colon cancer cell growth at 50 μM but is less potent than gomisin G (10 μM) .
- Gomisin N : Blocks ERK/AKT signaling and cyclin D1 expression, inducing G1/S cell cycle arrest .
- Schisandrin C : Targets DNA repair pathways, enhancing sensitivity to DNA-damaging agents .
Structure-Activity Relationships (SAR)
- Angeloyl vs. Benzoyl : Benzoyl-containing gomisins (e.g., gomisin G) show stronger antiproliferative effects due to increased lipophilicity and membrane penetration .
- Hydroxyl vs. Methyl Groups : Hydroxyl substitution at C-8 (e.g., gomisin N) enhances cytotoxicity compared to methyl groups in this compound .
- Stereochemistry : The (+)-enantiomer of Angeloyl-gomisin K3 is more bioactive than its (-)-counterpart, aligning with studies on gomisin K1/K2 .
Biological Activity
Angeloyl-(+)-gomisin K3 is a dibenzocyclooctane lignan derived from Schisandra chinensis, a plant known for its extensive medicinal properties. This compound has garnered significant attention due to its diverse biological activities, particularly in the realms of cancer therapy, hepatoprotection, and anti-inflammatory effects. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
This compound is characterized by its complex chemical structure, which contributes to its unique biological activities. The molecular formula is , and its structure includes multiple hydroxyl groups that enhance its reactivity and interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. It has been shown to induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Research indicates that this compound activates apoptotic pathways by modulating key proteins such as Bcl-2 and Bax. Higher concentrations of the compound lead to increased expression of pro-apoptotic factors while decreasing anti-apoptotic signals .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase, thereby inhibiting cell proliferation. This effect was confirmed through flow cytometry analysis .
- Inhibition of Metastasis : Studies suggest that this compound may inhibit cancer cell migration and invasion by downregulating matrix metalloproteinases (MMPs), which are crucial for extracellular matrix degradation .
2. Hepatoprotective Effects
This compound exhibits significant hepatoprotective properties, making it a candidate for treating liver diseases. Key findings include:
- Reduction of Oxidative Stress : The compound enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, reducing lipid peroxidation in liver tissues .
- Improvement of Liver Function : In animal models, treatment with this compound resulted in decreased levels of liver enzymes (ALT and AST), indicating improved liver function following hepatotoxic injury .
3. Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory effects through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .
- Modulation of NF-κB Pathway : It inhibits the activation of the NF-κB signaling pathway, which plays a pivotal role in inflammatory responses .
Case Studies
Several case studies have investigated the therapeutic potential of this compound:
- A study conducted on HepG2 cells showed that treatment with varying concentrations (40 µM to 320 µM) resulted in a dose-dependent increase in apoptosis markers, confirming its efficacy in inducing cell death in liver cancer cells .
- Another clinical trial involving patients with chronic hepatitis indicated that supplementation with Schisandra chinensis extracts containing this compound led to significant improvements in liver function tests compared to control groups .
Data Tables
The following table summarizes key findings regarding the biological activities of this compound:
Q & A
Q. What are the key physicochemical properties of Angeloyl-(+)-gomisin K3, and how are they validated in research settings?
this compound (C₂₈H₃₆O₇, molecular weight 484.58) is characterized using high-performance liquid chromatography (HPLC) for purity (≥98%) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . Mass spectrometry (MS) and X-ray crystallography are also employed to validate its molecular formula and stereochemistry . Researchers should report melting points, solubility in solvents (e.g., methanol, DMSO), and storage conditions (-20°C for long-term stability) to ensure reproducibility .
Q. What methodologies are recommended for isolating this compound from natural sources?
The compound is primarily isolated from Schisandra chinensis using solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography and preparative HPLC . Thin-layer chromatography (TLC) with UV visualization is used to track fractions, and nuclear Overhauser effect spectroscopy (NOESY) can confirm the presence of the angeloyl group in the lignan structure .
Q. Which in vitro assays are standard for evaluating the compound’s bioactivity?
- MTT assay : Used to assess cytotoxicity and dose-dependent growth inhibition (e.g., IC₅₀ values in colon cancer LoVo cells) .
- Colony formation assay : Quantifies long-term proliferative suppression (e.g., 10 µM treatment over 10 days in LoVo cells) .
- Western blotting : Detects apoptosis markers (cleaved caspase-3, PARP) and signaling pathway modulation (e.g., AKT phosphorylation) .
Advanced Research Questions
Q. How does this compound modulate the AKT signaling pathway, and what experimental controls are critical for mechanistic studies?
In LoVo colon cancer cells, the compound inhibits AKT phosphorylation (Ser473), which is validated using selective kinase inhibitors (e.g., MK-2206) as positive controls . Researchers must include negative controls (e.g., Gomisin O, a structurally similar but inactive analogue) and measure downstream targets like cyclin D1 and Rb phosphorylation to confirm pathway specificity . Parallel assessment of MAPK pathways (e.g., ERK, p38) ensures observed effects are AKT-specific .
Q. How can conflicting data on apoptosis induction (e.g., in MDA-MB-231 vs. LoVo cells) be resolved methodologically?
Discrepancies in apoptotic outcomes may arise from cell-type-specific mechanisms or experimental variables (e.g., treatment duration, concentration). To address this:
- Perform time-course experiments (e.g., 24–72 hours) with Annexin V/PI staining .
- Compare basal AKT activity levels across cell lines using phospho-specific antibodies .
- Validate apoptosis-independent mechanisms (e.g., cell cycle arrest via flow cytometry for sub-G1 populations) .
Q. What integrated approaches are recommended for studying the compound’s pharmacokinetics and metabolism?
- LC-MS/MS : Quantifies plasma/tissue concentrations and identifies metabolites (e.g., hydroxylation or glucuronidation products) .
- Microsomal stability assays : Use liver microsomes to assess metabolic clearance .
- Pharmacodynamic modeling : Correlates dose-dependent AKT inhibition with tumor volume reduction in xenograft models .
Methodological Best Practices
Q. How should researchers design experiments to ensure reproducibility and avoid common pitfalls?
- Sample preparation : Use ≥95% pure compound (validated by HPLC) and report solvent concentrations (e.g., ≤0.1% DMSO) to exclude vehicle effects .
- Statistical rigor : Include triplicate biological replicates and power analysis for in vivo studies .
- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (main text) from supplemental methods (e.g., NMR spectra) .
What frameworks are useful for formulating hypothesis-driven research questions on this compound?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Example: "Does this compound synergize with cisplatin in AKT-overexpressing tumors?" Use PICO (Population: cancer cell lines; Intervention: compound + cisplatin; Comparison: monotherapy; Outcome: apoptosis rate) to structure comparative studies .
Contradictions and Future Directions
Q. Why does this compound show differential effects across cancer types, and how can this be leveraged therapeutically?
Tissue-specific bioavailability or genetic backgrounds (e.g., PTEN mutation status) may influence AKT dependency. Profiling patient-derived organoids with CRISPR-Cas9 knockout of AKT isoforms (AKT1/2/3) can clarify context-dependent efficacy .
Q. What multi-omics strategies are emerging to study this compound’s polypharmacology?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
